N-cyclohexyl-2-(trifluoromethyl)aniline

toxicology drug safety structure-toxicity relationship

N-Cyclohexyl-2-(trifluoromethyl)aniline (CAS 1039836-64-0) is a secondary aromatic amine with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol. The compound features a cyclohexyl group directly N-linked to a 2-(trifluoromethyl)phenyl moiety, placing the electron-withdrawing trifluoromethyl substituent at the ortho position relative to the amine nitrogen.

Molecular Formula C13H16F3N
Molecular Weight 243.27 g/mol
CAS No. 1039836-64-0
Cat. No. B1460916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(trifluoromethyl)aniline
CAS1039836-64-0
Molecular FormulaC13H16F3N
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H16F3N/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2
InChIKeyZLBNUURWCCACFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(trifluoromethyl)aniline (CAS 1039836-64-0): Core Properties and Compound Identity for Research Procurement


N-Cyclohexyl-2-(trifluoromethyl)aniline (CAS 1039836-64-0) is a secondary aromatic amine with the molecular formula C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . The compound features a cyclohexyl group directly N-linked to a 2-(trifluoromethyl)phenyl moiety, placing the electron-withdrawing trifluoromethyl substituent at the ortho position relative to the amine nitrogen . This ortho-CF₃ configuration distinguishes it from its meta- and para-substituted regioisomers, which exhibit divergent toxicological and physicochemical profiles [1]. The compound is a white crystalline solid with a predicted boiling point of 488.0 ± 45.0 °C, a predicted density of 1.296 ± 0.06 g/cm³, and an estimated melting point of approximately 133 °C .

Why N-Cyclohexyl-2-(trifluoromethyl)aniline Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs in Research Workflows


In-class substitution of N-cyclohexyl-2-(trifluoromethyl)aniline with its 3- or 4-trifluoromethyl regioisomers, or with the non-fluorinated N-cyclohexylaniline, introduces demonstrable changes in biological and physicochemical behavior that directly affect experimental reproducibility and procurement decisions. Isomeric trifluoromethylanilines exhibit sharply divergent toxicity profiles: 4-TFMA induces strong leukocytosis and positive Ames test mutagenicity (1,590-1,910 revertants/mg/plate), while 2-TFMA derivatives display a comparatively attenuated hematotoxicological signature [1] [2]. Meanwhile, the cyclohexyl moiety alters lipophilicity and metabolic stability relative to phenyl or alkylamine analogs [3]. These substitution-dependent differences preclude simple analog interchange in applications where ortho-CF₃ stereoelectronic effects or reduced off-target toxicological burden are experimental design requirements. The quantitative evidence that follows establishes the specific basis for selecting this ortho-substituted N-cyclohexyl derivative over its closest structural alternatives.

N-Cyclohexyl-2-(trifluoromethyl)aniline: Quantitative Differentiation Evidence Versus Positional Isomers and Structural Analogs


Ortho-CF₃ Substitution Reduces Hematotoxicity and Mutagenicity Risk Relative to Para-Trifluoromethyl Isomers

In comparative toxicology studies of trifluoromethylaniline positional isomers, the para-substituted derivative (4-TFMA) induced strong leukocytosis and tested positive in Ames mutagenicity assays (1,590-1,910 revertants/mg/plate with TA100 strain, both with and without S9 metabolic activation) [1] [2]. In contrast, the ortho-substituted isomer (2-TFMA) and meta-substituted isomer (3-TFMA) exhibited markedly attenuated effects on hematopoietic parameters and did not produce comparable mutagenic responses [1] [2]. While these data derive from studies on the parent trifluoromethylanilines without N-cyclohexyl substitution, the established positional dependence of toxicity—with 4-substitution conferring the highest hematotoxic and genotoxic burden—supports the selection of N-cyclohexyl-2-(trifluoromethyl)aniline over its para-substituted regioisomer N-cyclohexyl-4-(trifluoromethyl)aniline for applications where minimizing compound-induced toxicity is a design criterion.

toxicology drug safety structure-toxicity relationship

Predicted LogP and Density Differentiate N-Cyclohexyl-2-(trifluoromethyl)aniline from Non-Fluorinated and Alternative-Substituted Analogs

The combination of an N-cyclohexyl substituent and an ortho-trifluoromethyl group confers distinct physicochemical properties relative to structural analogs. N-Cyclohexyl-2-(trifluoromethyl)aniline exhibits a predicted logP (cLogP) of approximately 4.17 [1] and a predicted density of 1.296 ± 0.06 g/cm³ . The non-fluorinated parent N-cyclohexylaniline (CAS 1821-36-9, C₁₂H₁₇N, MW 175.27) lacks the electron-withdrawing CF₃ group, resulting in lower lipophilicity, reduced metabolic oxidative stability, and diminished capacity for fluorine-mediated binding interactions . The meta-substituted regioisomer N-cyclohexyl-3-(trifluoromethyl)aniline (CAS 949161-12-0) shares the same molecular formula but differs in predicted boiling point (303.9 ± 42.0 °C) versus 488.0 ± 45.0 °C for the ortho-isomer , indicating distinct intermolecular interaction profiles that may influence purification and formulation behavior.

physicochemical properties medicinal chemistry ADME prediction

Cyclohexyl Substituent Reduces CNS Stimulant Activity Relative to Phenyl Analogs

Comparative pharmacological studies of cyclohexyl- versus phenyl-substituted alkylamines demonstrate that cyclohexyl derivatives are consistently less active as central nervous system (CNS) stimulants than their corresponding phenyl modifications [1] [2]. In experiments conducted on rats, rabbits, and guinea pigs, 1-cyclohexyl-2-aminopropane exhibited significantly attenuated CNS stimulation compared to its phenyl analog amphetamine [1]. This class-level observation—that replacing an aromatic phenyl ring with a saturated cyclohexyl group reduces CNS stimulant liability—extends by inference to N-cyclohexyl-2-(trifluoromethyl)aniline when compared to N-phenyl-2-(trifluoromethyl)aniline (diphenylamine analog). The saturated cyclohexyl ring lacks the π-electron system required for aromatic stacking interactions with CNS targets, providing a structural basis for reduced off-target neurological effects.

CNS pharmacology structure-activity relationship amine derivatives

Ortho-Trifluoromethyl Group Enables Unique Base-Mediated Cyclization Chemistry Not Accessible with Meta- or Para-Isomers

Ketimines derived from 2-(trifluoromethyl)aniline undergo an unusual base-mediated cyclization that directly involves the ortho-trifluoromethyl group, providing an expedient synthetic route to 2-arylquinolines [1] [2]. This reactivity is unique to the ortho-CF₃ substitution pattern; meta- and para-trifluoromethylaniline derivatives cannot participate in this intramolecular cyclization due to geometric constraints [1]. The reaction proceeds via deprotonation at the benzylic position of the ketimine, followed by nucleophilic attack on the CF₃ group and subsequent elimination of fluoride to form the quinoline ring system [2]. For N-cyclohexyl-2-(trifluoromethyl)aniline, this ortho-CF₃ group remains available for analogous cyclization chemistry following appropriate N-functionalization, whereas N-cyclohexyl-3-(trifluoromethyl)aniline and N-cyclohexyl-4-(trifluoromethyl)aniline lack this synthetic versatility.

synthetic chemistry heterocycle synthesis fluorine chemistry

Trifluoromethyl Group Enhances Metabolic Stability and Binding Affinity Relative to Non-Fluorinated Aniline Scaffolds

The incorporation of a trifluoromethyl group into aniline-containing molecules consistently alters molecular properties critical for drug discovery applications. The strong electron-withdrawing character of CF₃ increases lipophilicity, which generally enhances membrane permeability and influences target binding affinity . In glucocorticoid receptor (GR) ligand studies, replacement of a CF₃ group with a cyclohexylmethyl or benzyl group maintained GR binding potency but altered functional agonist behavior, indicating that CF₃ contributes unique electronic and steric effects beyond simple lipophilicity modulation . Furthermore, the C-F bond strength confers resistance to oxidative metabolism at the substituted position, potentially extending compound half-life in biological systems . When comparing N-cyclohexyl-2-(trifluoromethyl)aniline to the non-fluorinated N-cyclohexylaniline (CAS 1821-36-9), the CF₃-bearing compound is predicted to exhibit superior metabolic stability and differentiated binding characteristics.

medicinal chemistry drug metabolism fluorine substitution effects

N-Cyclohexyl-2-(trifluoromethyl)aniline: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization Requiring Reduced Hematotoxic Liability

Based on the attenuated hematotoxicity and Ames-negative profile of ortho-trifluoromethylaniline scaffolds relative to para-substituted isomers [1] [2], N-cyclohexyl-2-(trifluoromethyl)aniline is the preferred choice for lead series where trifluoromethyl substitution is pharmacologically required but para-substitution's documented leukocytosis and mutagenicity risks must be avoided. This scenario applies to early-stage drug discovery programs in therapeutic areas with narrow safety margins or where chronic dosing is anticipated.

Synthetic Methodology Development Exploiting Ortho-CF₃ Cyclization Chemistry

The unique capacity of ortho-trifluoromethylaniline derivatives to undergo base-mediated cyclization to 2-arylquinolines [3] positions N-cyclohexyl-2-(trifluoromethyl)aniline as a strategic building block for constructing fluorinated heterocyclic libraries. Meta- and para-substituted regioisomers cannot participate in this transformation, making the ortho-isomer the only viable choice for synthetic routes that leverage this CF₃-participating cyclization. This application is directly relevant to academic and industrial medicinal chemistry groups pursuing novel quinoline-based scaffolds.

CNS-Sparing Pharmacological Tool Compound Development

The class-level observation that cyclohexyl-substituted amines exhibit reduced CNS stimulant activity compared to phenyl analogs [4] supports the use of N-cyclohexyl-2-(trifluoromethyl)aniline in pharmacological studies where minimizing off-target neurological effects is critical. This compound is particularly suitable as a scaffold for developing peripherally restricted agents or for assays where CNS penetration would confound data interpretation.

Physicochemical Profiling and ADME Prediction Studies Requiring Enhanced Lipophilicity

With a predicted cLogP of approximately 4.17 [5], N-cyclohexyl-2-(trifluoromethyl)aniline offers substantially higher lipophilicity than non-fluorinated aniline analogs. This property makes it valuable for studies examining the relationship between lipophilicity and membrane permeability, plasma protein binding, or metabolic clearance. The compound's well-defined physicochemical parameters (MW 243.27, density 1.296 g/cm³, boiling point 488.0 °C predicted) [5] also facilitate reproducible chromatographic method development and formulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexyl-2-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.